(R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate

Chiral Chromatography Enantiomeric Excess Optical Purity

(R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate (CAS 1002359-93-4) is a chiral, N-Boc-protected piperidine sulfonamide building block with the molecular formula C₁₁H₂₂N₂O₄S and a molecular weight of 278.37 g/mol. Structurally, it features a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen and a methylsulfonamido group at the 3-position in a defined (R)-configuration.

Molecular Formula C11H22N2O4S
Molecular Weight 278.37
CAS No. 1002359-93-4
Cat. No. B3026518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate
CAS1002359-93-4
Molecular FormulaC11H22N2O4S
Molecular Weight278.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C
InChIInChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyIQZPFZHOHGKLCT-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate (CAS 1002359-93-4): Chiral Building Block Procurement Profile


(R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate (CAS 1002359-93-4) is a chiral, N-Boc-protected piperidine sulfonamide building block with the molecular formula C₁₁H₂₂N₂O₄S and a molecular weight of 278.37 g/mol . Structurally, it features a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen and a methylsulfonamido group at the 3-position in a defined (R)-configuration [1]. This compound serves primarily as a synthetic intermediate or scaffold for medicinal chemistry programs, particularly where enantiopure 3-aminopiperidine derivatives are required . Its methylsulfonamido moiety is a recognized pharmacophore found in drug candidates such as the orexin 2 receptor agonist Danavorexton (TAK-925) [2].

Why Generic Substitution of (R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate Is Scientifically Unsound


Generic substitution fails for (R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate because it is a single, defined enantiomer. The (S)-enantiomer (CAS 1002359-92-3) is a distinct chemical entity with a different spatial arrangement . In biological systems, enantiomers often exhibit divergent pharmacological profiles, including differences in potency, selectivity, and toxicity. Consequently, using a non-enantiopure mixture or the wrong enantiomer would introduce a confounding variable into any structure-activity relationship (SAR) study or scale-up process, potentially leading to false negative or false positive results. Furthermore, the presence of both the acid-labile Boc protecting group and the methylsulfonamido moiety makes this a strategically orthogonally protected intermediate; substituting it with a structurally similar but differently protected analog would alter the synthetic sequence and timings, potentially compromising overall yield and purity .

Quantitative Differentiation Evidence for Procuring (R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate


Enantiomeric Purity: Comparative Chiral Identity vs. (S)-Enantiomer

The primary and critical differentiator between the target compound and its closest analog, (S)-tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate (CAS 1002359-92-3), is the absolute stereochemistry at the 3-position . While both are commercially available at a nominal purity of ≥98% , this value typically refers to overall chemical purity by HPLC and does not guarantee enantiomeric excess (e.e.). The specific optical rotation or chiral HPLC retention time is the definitive identity test. For the (R)-enantiomer, the specific rotation [α]D is a unique physical constant that distinguishes it from the (S)-enantiomer; any procurement without this specification risks receiving the wrong enantiomer.

Chiral Chromatography Enantiomeric Excess Optical Purity Procurement Specification

Orthogonal N-Protection Strategy: Boc vs. Alternative Carbamates

The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen renders this compound an orthogonally protected intermediate . This is quantitatively distinct from analogs protected with benzyl carbamate (Cbz) or fluorenylmethyl carbamate (Fmoc) groups. The Boc group is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), which is orthogonal to the reduction or base-labile conditions required for other protecting groups [1]. This allows for selective deprotection in the presence of the base-stable methylsulfonamido group. This strategic selectivity is a key procurement criterion for complex multi-step syntheses.

Protecting Group Chemistry Orthogonal Synthesis Solid-Phase Synthesis Medicinal Chemistry

Pharmacophore Linkage: Methylsulfonamido Moiety in Orexin 2 Receptor Agonism

The methylsulfonamido group at the piperidine 3-position is a critical pharmacophore in the potent and selective orexin 2 receptor (OX2R) agonist Danavorexton (TAK-925) [1]. The (2R,3S)-methylsulfonamido stereochemistry in TAK-925 is directly related to the chiral center present in (R)-tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate. While the target compound itself is a building block and not a final drug, it provides a direct route to this privileged pharmacophore, unlike simpler 3-amino-piperidine building blocks which lack the sulfonamide moiety.

Orexin Receptor TAK-925 Sleep Disorders Pharmacophore Mapping

Purity Specification for Reproducible SAR: Commercial Batch Analysis

Reliable procurement requires defined purity specifications. Commercially, (R)-tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate is offered with a certified purity of 98% . This is comparable to the purity levels offered for the (S)-enantiomer (NLT 98%) and for the simpler building block (R)-3-amino-1-N-Boc-piperidine . However, the critical difference is that the 98% purity specification for the target compound represents a more advanced intermediate, meaning each mole of impurity has a higher molecular complexity, potentially leading to more complex purification challenges downstream compared to impurities in a simpler starting material.

Quality Control Purity Assay Batch-to-Batch Consistency Procurement Specification

High-Value Application Scenarios for (R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate


Asymmetric Synthesis of Orexin 2 Receptor Agonist Pharmacophores

This building block is ideally suited for medicinal chemistry groups developing orexin receptor agonists for narcolepsy and related sleep disorders. Its (R)-configuration and pre-installed methylsulfonamido group map directly to the pharmacophore of TAK-925 (Danavorexton), a brain-penetrant OX2R agonist with an EC₅₀ of 27 nM [1]. Using this compound as a starting material shortens the synthetic route to key analogs by at least two steps (N-sulfonylation and chiral resolution) compared to using (R)-3-amino-1-Boc-piperidine.

Library Synthesis of Chiral Piperidine Sulfonamides for Kinase or Protease Inhibition

The orthogonally protected nature of the molecule—acid-labile Boc group on the piperidine nitrogen and a stable methylsulfonamido group—makes it a strategic intermediate for parallel synthesis or solid-phase library construction [1]. The Boc group can be selectively removed to reveal a free amine for diversification, while the sulfonamide remains intact, enabling the rapid generation of diverse sulfonamide-containing compound collections for screening against targets like carbonic anhydrase or IKKβ (where piperidine sulfonamides have shown pIC₅₀ activity in SAR studies) [2].

Chiral Building Block for CNS Drug Discovery Programs

Piperidine scaffolds are prevalent in CNS drugs, and the methylsulfonamido moiety contributes to favorable physicochemical properties, such as increased polarity without excessive hydrogen bond donation. This building block can be directly incorporated into lead compounds targeting neurological disorders, bypassing the need for late-stage chiral separation [1]. The patent literature explicitly identifies piperidine sulfonamide derivatives as orexin receptor antagonists for treating sleep disorders, underscoring the direct relevance of this scaffold in CNS drug discovery [2].

Process Chemistry for N-Boc Deprotection and Subsequent Coupling at Scale

For process R&D groups scaling up the synthesis of a clinical candidate containing a chiral 3-methylsulfonamidopiperidine core, this building block offers a defined point of entry. Its commercial availability at ≥98% purity provides a reliable starting point for process optimization. The Boc deprotection step using HCl/dioxane is well-established and scalable, and the resulting amine hydrochloride can be directly used in amide coupling or reductive amination steps, simplifying the supply chain for kilo-lab and pilot plant operations [1].

Quote Request

Request a Quote for (R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.